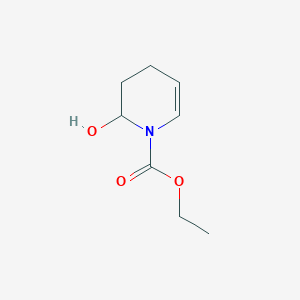

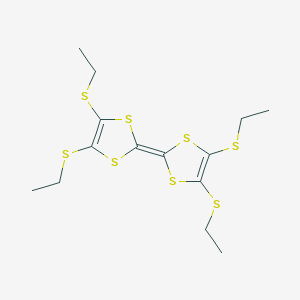

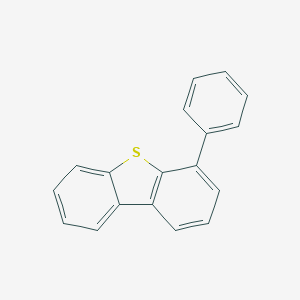

![molecular formula C56H117NO4Si2 B028532 (2S,3S,4R)-3,4-双[(叔丁基二甲基甲硅烷基)氧基]-2-六廿酰氨基-4-十八烷醇 CAS No. 205371-68-2](/img/structure/B28532.png)

(2S,3S,4R)-3,4-双[(叔丁基二甲基甲硅烷基)氧基]-2-六廿酰氨基-4-十八烷醇

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including protection and deprotection of functional groups, as well as the formation of carbon-carbon and carbon-heteroatom bonds. Although no direct synthesis of this exact compound was found, similar compounds have been synthesized through approaches such as phase-transfer conditions, silylation reactions, and esterification reactions, as seen in the synthesis of related compounds (Mazeaud et al., 2000) and (Ri-long Liu et al., 2013).

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule, which can significantly influence its chemical behavior. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are crucial for this purpose. For compounds with similar structural features, crystallographic studies have provided insights into their conformation and the impact of substituents on their overall structure (Moriguchi et al., 2014).

Chemical Reactions and Properties

The chemical reactions of a compound are influenced by its functional groups and molecular structure. For compounds bearing tert-butyldimethylsilyl groups, reactions such as silylation and desilylation are common. These reactions can alter the compound's reactivity and solubility, making them essential tools in organic synthesis. The study of related compounds provides insights into potential reactions, such as organometallic reactions and polymerization processes (Koo et al., 1993).

Physical Properties Analysis

Physical properties, including melting point, boiling point, solubility, and crystal structure, are fundamental characteristics that help in identifying and utilizing chemical compounds. These properties depend on molecular size, shape, and functional groups. For example, the analysis of cyclic diol derivatives has shown how small changes in molecular structure can affect supramolecular aggregation and physical properties (Foces-Foces & López-Rodríguez, 2008).

科学研究应用

The notation (2S,3S,4R) refers to the configuration of the chiral centers in the molecule . In this notation, the numbers refer to the position of the carbon atom in the molecule, and the letters (R or S) refer to the configuration of the chiral center . For example, (2S,3S) means that the chiral centers at the 2nd and 3rd carbon atoms both have an S configuration .

-

(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane : This compound is similar to the one you asked about, but with an azido group instead of an amino group. It’s used for proteomics research .

-

(2R,3S,4S,5R,6S)-2-[(tert-Butyldimethylsilyl)oxy]methyl-6… : This is a protected glucopyranoside useful as a building block for synthesis of complex carbohydrates. The compound has β-phenylthio and 6-tert-butyldimethylsilyl protecting groups .

-

3-[(2S,3S,4R,5R)-5-[(S)-2,3-bis[(tert-butyldimethylsilyl)oxy]propyl]-4-methoxy-3-(tosylmethyl)tetrahydrofuran-2-yl]propane-1,2-diol : This compound is similar to the one you asked about, but with additional functional groups. It doesn’t have a specific application listed .

-

(2S,4R)-1-TERT-BUTYL2-METHYL4-[(TERT-BUTYLDIMETHYLSILYL)OXY]PYRROLIDINE… : This compound is a pyrrolidine derivative with a tert-butyldimethylsilyl group. It’s used in organic synthesis .

These compounds are used in various fields of scientific research, including proteomics and organic synthesis. They are often used as building blocks for the synthesis of more complex molecules, or as protecting groups during chemical reactions .

-

(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane : This compound is similar to the one you asked about, but with an azido group instead of an amino group. It’s used for proteomics research .

-

(2R,3S,4S,5R,6S)-2-[(tert-Butyldimethylsilyl)oxy]methyl-6… : This is a protected glucopyranoside useful as a building block for synthesis of complex carbohydrates. The compound has β-phenylthio and 6-tert-butyldimethylsilyl protecting groups .

-

3-[(2S,3S,4R,5R)-5-[(S)-2,3-bis[(tert-butyldimethylsilyl)oxy]propyl]-4-methoxy-3-(tosylmethyl)tetrahydrofuran-2-yl]propane-1,2-diol : This compound is similar to the one you asked about, but with additional functional groups. It doesn’t have a specific application listed .

-

(2S,4R)-1-TERT-BUTYL2-METHYL4-[(TERT-BUTYLDIMETHYLSILYL)OXY]PYRROLIDINE… : This compound is a pyrrolidine derivative with a tert-butyldimethylsilyl group. It’s used in organic synthesis .

These compounds are used in various fields of scientific research, including proteomics and organic synthesis. They are often used as building blocks for the synthesis of more complex molecules, or as protecting groups during chemical reactions .

属性

IUPAC Name |

N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxyoctadecan-2-yl]hexacosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H117NO4Si2/c1-13-15-17-19-21-23-25-27-28-29-30-31-32-33-34-35-36-37-39-41-43-45-47-49-53(59)57-51(50-58)54(61-63(11,12)56(6,7)8)52(60-62(9,10)55(3,4)5)48-46-44-42-40-38-26-24-22-20-18-16-14-2/h51-52,54,58H,13-50H2,1-12H3,(H,57,59)/t51-,52+,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILYVWHUDKCSIS-JVDXJGRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H117NO4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453277 | |

| Record name | N-[(2S,3S,4R)-3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxyoctadecan-2-yl]hexacosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

924.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol | |

CAS RN |

205371-68-2 | |

| Record name | N-[(2S,3S,4R)-3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxyoctadecan-2-yl]hexacosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

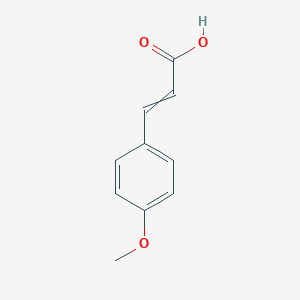

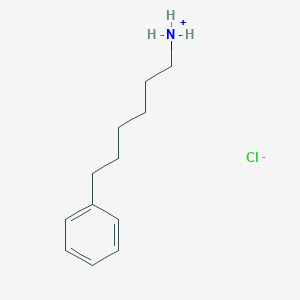

![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)

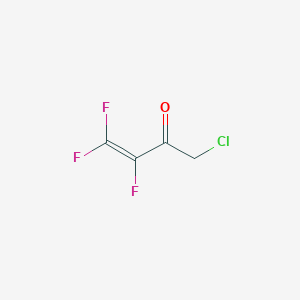

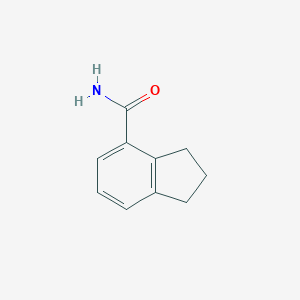

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)

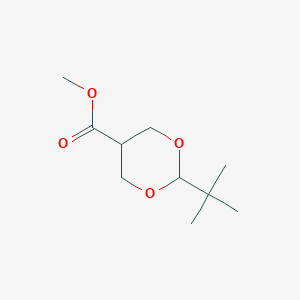

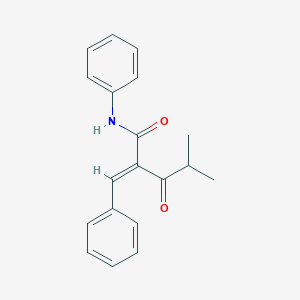

![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)

![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)